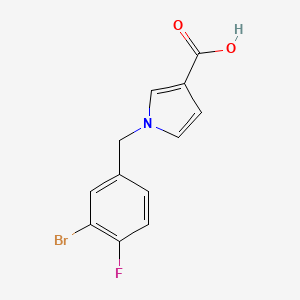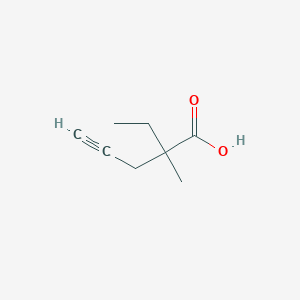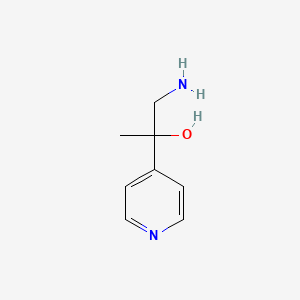
1-Amino-2-(pyridin-4-yl)propan-2-ol
Vue d'ensemble
Description
1-Amino-2-(pyridin-4-yl)propan-2-ol is an organic compound that features a pyridine ring substituted at the fourth position with a 2-amino-2-hydroxypropyl group
Applications De Recherche Scientifique
1-Amino-2-(pyridin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-2-(pyridin-4-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with nitromethane to form 4-(nitromethyl)pyridine, which is then reduced to 4-(aminomethyl)pyridine. The final step involves the addition of acetone to form this compound.
Reaction Conditions:
Step 1: 4-pyridinecarboxaldehyde + nitromethane → 4-(nitromethyl)pyridine (using a base such as sodium hydroxide)
Step 2: 4-(nitromethyl)pyridine → 4-(aminomethyl)pyridine (using a reducing agent such as hydrogen gas with a palladium catalyst)
Step 3: 4-(aminomethyl)pyridine + acetone → this compound (using an acid catalyst such as hydrochloric acid)
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(pyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of 1-amino-2-(pyridin-4-yl)propan-2-one.
Reduction: Formation of 1-amino-2-(pyridin-4-yl)propan-2-amine.
Substitution: Formation of 1-amino-2-(pyridin-4-yl)propan-2-halide.
Mécanisme D'action
The mechanism of action of 1-amino-2-(pyridin-4-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
1-Amino-2-(pyridin-4-yl)propan-2-ol can be compared with similar compounds such as:
1-Amino-2-(pyridin-3-yl)propan-2-ol: Similar structure but with the pyridine ring substituted at the third position.
1-Amino-2-(pyridin-2-yl)propan-2-ol: Similar structure but with the pyridine ring substituted at the second position.
1-Amino-2-(pyridin-4-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
1-amino-2-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(11,6-9)7-2-4-10-5-3-7/h2-5,11H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELAQYSVQSAABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



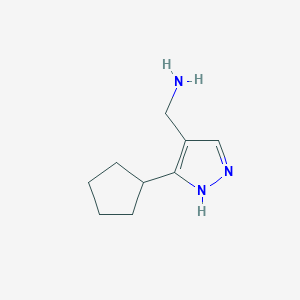
![2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470115.png)
![2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid](/img/structure/B1470116.png)
![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470118.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470119.png)
![1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470121.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470123.png)
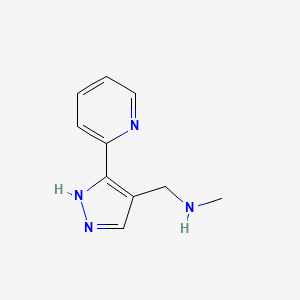
![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclopropanamine](/img/structure/B1470125.png)
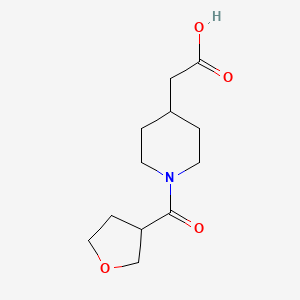
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470131.png)
